N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-16(2)18-5-7-20(8-6-18)26(23,24)21-14-17-9-11-22(12-10-17)15-19-4-3-13-25-19/h3-8,13,16-17,21H,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXCPLUGWYCAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into two primary fragments:
- 1-(Furan-2-ylmethyl)piperidin-4-ylmethanamine : A piperidine derivative bearing a furan-2-ylmethyl group at the nitrogen and a primary amine at the 4-position.
- 4-Isopropylbenzenesulfonyl chloride : The sulfonating agent responsible for introducing the aromatic sulfonamide group.
The synthesis hinges on sequential alkylation and sulfonylation reactions, with careful consideration of protecting group strategies to prevent undesired side reactions.
Synthetic Routes and Methodological Considerations
Synthesis of 1-(Furan-2-ylmethyl)piperidin-4-ylmethanamine
Protection of Piperidin-4-ylmethanamine
To avoid interference during alkylation, the primary amine of piperidin-4-ylmethanamine is protected as a tert-butoxycarbonyl (Boc) carbamate:
- Reagents : Boc anhydride, triethylamine (Et₃N), tetrahydrofuran (THF).
- Conditions : Stir at 0°C to room temperature for 12 hours.
- Yield : ~85–90%.
N-Alkylation with Furan-2-ylmethyl Bromide
The Boc-protected piperidine undergoes alkylation at the nitrogen atom:
- Reagents : Furan-2-ylmethyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
- Conditions : Heat at 60°C for 24 hours under nitrogen atmosphere.
- Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane).
- Yield : ~65–70%.
Deprotection of the Boc Group
The Boc group is cleaved to regenerate the primary amine:
Sulfonamide Formation
The primary amine reacts with 4-isopropylbenzenesulfonyl chloride to form the target sulfonamide:
Optimization and Mechanistic Insights
Physicochemical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.3 Hz, 2H, ArH), 7.38 (d, J = 8.3 Hz, 2H, ArH), 7.25 (m, 1H, furan H-5), 6.35 (dd, J = 3.2, 1.8 Hz, 1H, furan H-3), 6.20 (d, J = 3.2 Hz, 1H, furan H-4), 3.45 (s, 2H, NCH₂), 2.95 (m, 1H, CH(CH₃)₂), 2.60 (m, 2H, piperidine H-2,6), 1.85 (m, 2H, piperidine H-3,5), 1.45 (m, 2H, piperidine H-4), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
- IR (KBr) : 3270 cm⁻¹ (N-H), 1320 cm⁻¹ (S=O symmetric), 1150 cm⁻¹ (S=O asymmetric).
Alternative Synthetic Approaches
Industrial Scale-Up Challenges
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine and Sulfonamide Motifs
a) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide ()
- Key Differences :
- Significance : The chromene and pyrazolo-pyrimidine groups likely improve binding to kinases or nucleic acids compared to the furan-piperidine system.
b) N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide ()
- Key Differences :
- Substitutes the sulfonamide with a furan-2-carboxamide group.
- Features a phenylethyl substituent on piperidine instead of furanylmethyl.
- Significance : The carboxamide group may reduce acidity compared to sulfonamide, altering solubility and target interactions. The phenylethyl group increases lipophilicity (LogP) relative to the furan-methyl group.
c) 4'-Methyl Acetyl Fentanyl ()
- Key Differences :
- Opioid derivative with a phenethyl-piperidine core and acetylated amine.
- Lacks sulfonamide; instead, has an acetamide group.
Benzenesulfonamide Derivatives with Varied Substituents
a) N-(2-Thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide ()
- Key Differences: Replaces the isopropyl group with a thiazolyl-thioxopyrimidine system.
- Significance : The thiazole and thioxo groups may confer antibacterial or antithyroid activity, diverging from the target compound’s likely applications.
b) N-(2-([1,1'-Biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide ()
- Key Differences :
- Incorporates a biphenyl group and a sterically hindered 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) moiety.
- Uses a bis-sulfonamide structure.
- Significance : The TEMPO group introduces radical-scavenging properties, while the biphenyl group enhances rigidity and π-stacking, differing from the target compound’s flexible isopropyl substituent .
Functional Implications of Structural Variations
- Furan vs.
- Isopropyl vs. Cyclopropyl (Example 57, ) : Cyclopropyl groups reduce steric hindrance and increase metabolic stability compared to isopropyl .
- Sulfonamide vs. Carboxamide : Sulfonamides are more acidic (pKa ~10–11) and may improve solubility in physiological conditions relative to carboxamides (pKa ~15–17) .
Biological Activity
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 392.6 g/mol.
Structural Characteristics
The compound features a piperidine ring, which is known for its biological activity, along with a furan moiety and a sulfonamide group. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 392.6 g/mol |
| Molecular Formula | C20H28N2O2S |
| Solubility | Not specified |
This compound may exert its biological effects through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperidine structure is often associated with psychoactive properties, while the sulfonamide group could influence enzyme activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives containing piperidine and sulfonamide groups have been shown to possess significant antibacterial and antifungal properties, suggesting that this compound may also be effective against various pathogens .
Case Studies and Research Findings
- Anticancer Activity : A study investigating related sulfonamide compounds demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of the cell cycle, indicating that this compound could have similar effects .
- Neuropharmacological Effects : In animal models, compounds with piperidine derivatives have shown promise in treating anxiety and depression by acting on serotonin receptors. This suggests that the target compound may also influence mood regulation .
- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial effects of various sulfonamides against resistant bacterial strains. The results indicated that modifications in the sulfonamide structure can enhance activity against specific pathogens, implying potential for this compound in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
